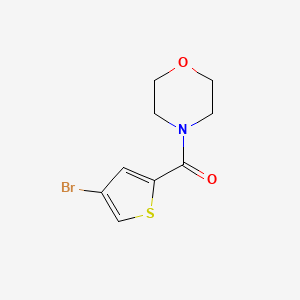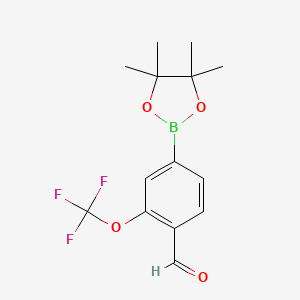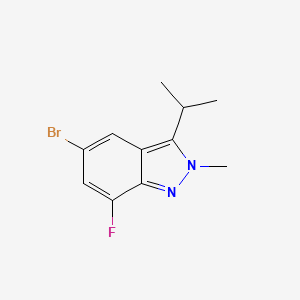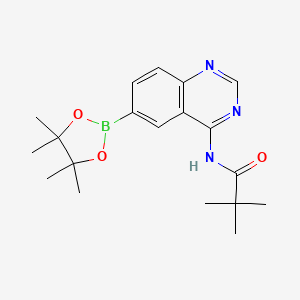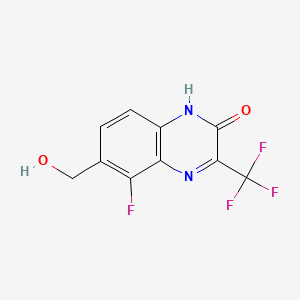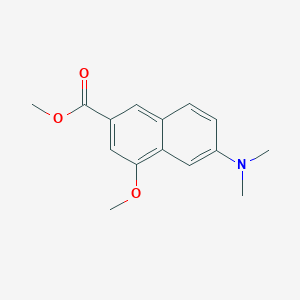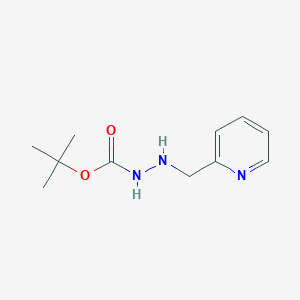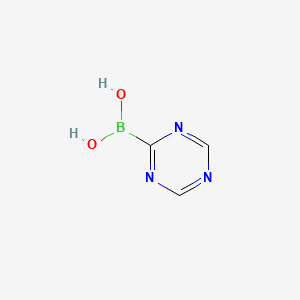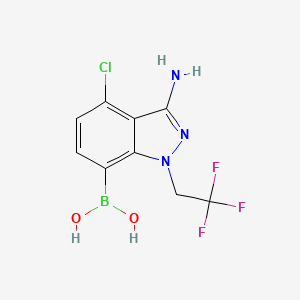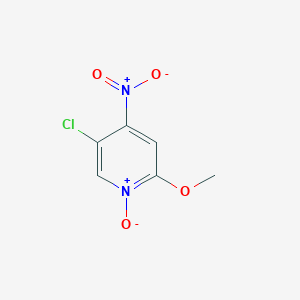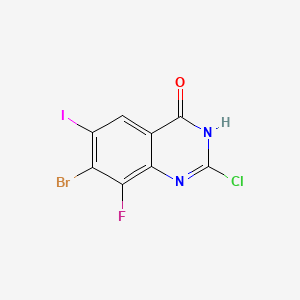
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine, chlorine, fluorine, and iodine atoms into the quinazolinone core.
Cyclization: Formation of the quinazolinone ring structure through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: Replacement of one halogen atom with another nucleophile.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.
科学的研究の応用
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone could have various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone would involve its interaction with specific molecular targets. This could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathways Involved: Affecting signaling pathways related to its biological activity.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Other halogenated quinazolinones with similar structures.
Fluoroquinolones: Compounds with fluorine atoms and quinazolinone cores.
Uniqueness
7-Bromo-2-chloro-8-fluoro-6-iodo-4(3H)-quinazolinone is unique due to its specific combination of halogen atoms, which could confer distinct chemical and biological properties compared to other quinazolinone derivatives.
特性
分子式 |
C8H2BrClFIN2O |
|---|---|
分子量 |
403.37 g/mol |
IUPAC名 |
7-bromo-2-chloro-8-fluoro-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H2BrClFIN2O/c9-4-3(12)1-2-6(5(4)11)13-8(10)14-7(2)15/h1H,(H,13,14,15) |
InChIキー |
RKPABCXUYPTBTF-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=C1I)Br)F)N=C(NC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


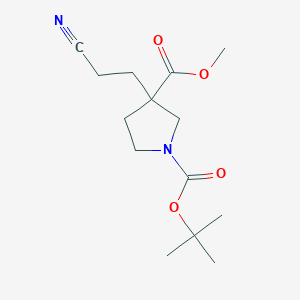
![1-[2-(Acetyloxy)-4-hydroxyphenyl]ethanone](/img/structure/B13929948.png)
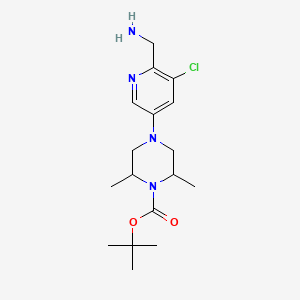
![Tert-butyl (2-{4-[(4-aminopyrimidin-2-yl)amino]phenyl}ethyl)carbamate](/img/structure/B13929962.png)
